molecular formula C11H10ClN3 B13444526 (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine

(2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine

Cat. No.: B13444526
M. Wt: 219.67 g/mol
InChI Key: AZDPCUFXSQAKFB-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine: is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with guanidine to form 2-(2-chlorophenyl)pyrimidine. This intermediate is then subjected to reductive amination using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of bioactive molecules and pharmaceuticals.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-(2-Chlorophenyl)pyrimidine: Lacks the methanamine group but shares the core pyrimidine structure.

    4-(2-Chlorophenyl)pyrimidine: Positional isomer with the chlorophenyl group at a different position.

    (2-(2-Fluorophenyl)pyrimidin-4-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness:

  • The presence of both the chlorophenyl and methanamine groups in (2-(2-Chlorophenyl)pyrimidin-4-yl)methanamine provides unique chemical reactivity and biological activity.
  • The compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

[2-(2-chlorophenyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C11H10ClN3/c12-10-4-2-1-3-9(10)11-14-6-5-8(7-13)15-11/h1-6H,7,13H2

InChI Key

AZDPCUFXSQAKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)CN)Cl

Origin of Product

United States

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